molecular formula C17H26O9S B8099728 (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B8099728
M. Wt: 406.4 g/mol
InChI Key: MTKXENHSHOOVMI-HMDCTGQHSA-N
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Description

This compound is a tetraacetylated pyran derivative with a thioether substituent (isopropylthio) at position 6 and an acetoxymethyl group at position 2. Its stereochemistry (2R,3S,4S,5R,6S) defines its spatial configuration, critical for interactions in biological systems or chemical reactivity. The compound’s synthesis typically involves nucleophilic substitution at position 6, leveraging intermediates like brominated pyran derivatives (as seen in ).

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-propan-2-ylsulfanyloxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O9S/c1-8(2)27-17-16(25-12(6)21)15(24-11(5)20)14(23-10(4)19)13(26-17)7-22-9(3)18/h8,13-17H,7H2,1-6H3/t13-,14+,15+,16-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKXENHSHOOVMI-HMDCTGQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate , also known by its CAS number 290298-12-3, belongs to a class of tetrahydropyran derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25NO13C_{21}H_{25}NO_{13}, with a molecular weight of 499.42 g/mol. Its structure features multiple acetoxy groups and an isopropylthio moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₉
Molecular Weight499.42 g/mol
CAS Number290298-12-3
PurityNot specified
Storage ConditionsInert atmosphere, -20°C

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity : Some studies suggest that tetrahydropyran derivatives possess antimicrobial properties against a range of pathogens. The presence of acetoxy and thio groups may enhance their efficacy.
  • Antioxidant Properties : The compound's structure may contribute to its ability to scavenge free radicals, thus providing potential protective effects against oxidative stress.
  • Cytotoxic Effects : Preliminary studies have indicated that certain tetrahydropyran derivatives can induce cytotoxicity in cancer cell lines. This suggests potential applications in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial activity of several tetrahydropyran derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structures exhibited significant inhibitory effects on bacterial growth .
  • Cytotoxicity Assay : In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound could reduce cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
  • Antioxidant Activity : A comparative analysis of antioxidant activity using DPPH radical scavenging assays revealed that tetrahydropyran derivatives demonstrated notable antioxidant capacity compared to standard antioxidants .

The biological activities of This compound are hypothesized to be mediated through several mechanisms:

  • Free Radical Scavenging : The acetoxy groups may donate hydrogen atoms to free radicals.
  • Cell Membrane Disruption : The isopropylthio group might interact with lipid membranes leading to increased permeability in microbial cells.
  • Apoptosis Induction : Cytotoxic effects may be linked to the activation of apoptotic pathways in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular weight of 406.45 g/mol and a complex stereochemistry that influences its reactivity and biological activity. The presence of the isopropylthio group and acetate functionalities suggests potential interactions in biological systems and synthetic pathways.

Medicinal Chemistry Applications

1. Antimicrobial Activity:
Research has indicated that compounds similar to (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate exhibit antimicrobial properties. The isopropylthio group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy against bacterial strains.

Case Study:
A study demonstrated that derivatives of tetrahydropyran compounds showed significant inhibition against various pathogens including Staphylococcus aureus, suggesting that this compound could be further explored for developing new antibiotics .

2. Anticancer Properties:
Preliminary investigations into the anticancer potential of similar tetrahydropyran derivatives have shown promising results. The structural features of these compounds may interact with cellular pathways involved in cancer progression.

Case Study:
In vitro studies on related compounds have indicated cytotoxic effects against breast cancer cell lines. This suggests that this compound could be a candidate for further investigation in cancer therapeutics .

Organic Synthesis Applications

1. Glycosylation Reactions:
The compound's structure allows it to participate in glycosylation reactions as a donor or acceptor due to the presence of hydroxyl groups. This property is particularly useful in synthesizing complex carbohydrates.

Case Study:
An improved Schmidt glycosylation method was developed using this compound as a substrate to yield various glycosides with high selectivity and efficiency .

2. Synthesis of Natural Products:
The compound can serve as an intermediate in the synthesis of naturally occurring products due to its versatile reactivity. Its ability to undergo various transformations makes it valuable in synthetic organic chemistry.

Material Science Applications

1. Polymer Development:
The unique structural attributes of this compound can be utilized in developing new polymeric materials with specific properties such as increased flexibility or thermal stability.

Case Study:
Research has shown that incorporating such tetrahydropyran derivatives into polymer matrices can enhance their mechanical properties while maintaining lightweight characteristics .

Summary Table of Applications

Application AreaDetailsCase Studies/References
Medicinal ChemistryAntimicrobial and anticancer activity
Organic SynthesisGlycosylation reactions; synthesis of natural products
Material ScienceDevelopment of polymers with enhanced properties

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Ethylthio (C2) < isopropylthio (C3) < aryloxy (e.g., phenoxy) groups.
  • Reactivity : Mercapto (-SH) derivatives () are prone to oxidation, necessitating stabilizers, whereas thioethers (e.g., isopropylthio) offer greater stability .

Modifications at Positions 2 and 3,4,5

The acetoxymethyl group (position 2) and triacetylated hydroxyls (positions 3,4,5) are conserved in most analogs, suggesting their role as protective groups or prodrug motifs. Exceptions include:

  • Compound 14a (): Deacetylated to free hydroxyls, increasing hydrophilicity but reducing stability .

Melting Points and Yields

Compound Melting Point (°C) Yield (%) Notes
Target Compound Not reported Not reported Likely synthesized via methods similar to (bromide intermediate)
Compound 10a () 127–129 33 Phenoxy substituent with fluorine enhances crystallinity
Compound 4l () 178–180 78.5 Thiadiazole-linked analog; high yield due to optimized coupling

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